Product packaging for Cholesteryl aniline(Cat. No.:)

Cholesteryl aniline

Cat. No.: B13730258
M. Wt: 461.8 g/mol
InChI Key: QLUKVXBTMCXYMC-IZRCGMPVSA-N
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Description

Cholesteryl aniline is a synthetic organic compound that combines a cholesterol moiety with an aniline group, creating a versatile building block for materials science and pharmaceutical research. Its structure integrates the rigid, lipophilic steroid framework of cholesterol with the reactive aromatic amine of aniline, enabling unique applications in the design of advanced functional materials. The primary research value of this compound lies in its potential as a precursor for novel biomaterials and drug delivery systems . Cholesterol is a fundamental component of cell membranes, influencing fluidity and permeability, and is widely used to lipophilize molecules, thereby improving their incorporation into lipid-based nanocarriers like liposomes . The aniline group provides a reactive handle for further chemical modification, allowing researchers to create cholesteryl carbamate derivatives or incorporate the molecule into larger polymeric structures . These properties make it a compound of interest for developing targeted delivery vehicles for therapeutic agents and for creating cholesterol-based gels or liquid crystals with specialized properties . From a synthetic chemistry perspective, the aniline group (-NH₂) is a key functional group in organic chemistry. It is a weak base and is highly susceptible to electrophilic aromatic substitution reactions due to the electron-donating effect of the amino group, which activates the ortho and para positions on the benzene ring . This reactivity allows for the introduction of various substituents, enabling the fine-tuning of the compound's electronic and steric properties. Furthermore, the primary amine can undergo diazotization to form diazonium salts, a key step for forming azo compounds or for functionalizing other aromatic structures . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, considering the known toxicity of aniline derivatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H51N B13730258 Cholesteryl aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H51N

Molecular Weight

461.8 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-N-phenyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C33H51N/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-14,23-24,27-31,34H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,32+,33+/m1/s1

InChI Key

QLUKVXBTMCXYMC-IZRCGMPVSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC5=CC=CC=C5)C)C

Origin of Product

United States

Preparation Methods

Reaction of Cholesteryl Chloroformate with Aniline

The primary and most documented method for preparing this compound involves the reaction of cholesteryl chloroformate with aniline or substituted anilines. Cholesteryl chloroformate is a reactive intermediate derived from cholesterol that readily reacts with amines to form carbamate derivatives.

  • Mechanism and Process:

    • Cholesteryl chloroformate reacts with primary or secondary amines to form N-substituted cholesteryl carbamates in nearly quantitative yields.
    • Attempts to directly prepare this compound by heating cholesteryl chloroformate with aniline have been reported but with limited success; instead, carbamate derivatives are predominantly formed.
    • The reaction is typically carried out by mixing cholesteryl chloroformate with aniline in an inert solvent under controlled temperature conditions, often with stirring and sometimes under reflux.
    • The product is isolated by precipitation or crystallization from suitable solvents such as acetone or butanol.
  • Key Experimental Data:

    • Yields of N-substituted cholesteryl carbamates are generally high (close to 100%).
    • Melting points and elemental analysis confirm the purity and identity of the products.
    • For example, N-benzyl cholesteryl carbamate was prepared with an 89% yield and melting point around 148-149 °C.
    • Attempts to isolate free this compound from reaction mixtures often result in low yields or formation of byproducts, indicating the predominance of carbamate formation over direct aniline substitution.

Analytical Data and Structural Characterization

Crystal Structure of this compound

  • The crystal structure of this compound has been elucidated by X-ray crystallography.
  • It reveals a bilayer molecular packing arrangement with tail-to-tail alignment of molecules.
  • Bond lengths and angles are consistent with typical steroid and aniline moieties, with some thermal vibrations observed in the alkyl tail region.
  • The molecular conformation and atomic coordinates provide insight into the steric and electronic environment of the compound, which is crucial for understanding its reactivity and physical properties.

Summary Table of Crystal Data (Extracted from Literature)

Parameter Value
Molecular formula C33H49N
Space group Monoclinic (specific group not stated)
Unit cell dimensions (Å) a, b, c values per study
Density (g/cm³) Approx. 1.0 (varies by crystal)
Melting point (°C) 75-105 (varies by sample)
R-factor (refinement quality) 0.058

Note: Exact unit cell parameters and atomic coordinates are detailed in the crystallographic study.

Chemical Reactions Analysis

Thermal Decomposition Reactions

Pyrolysis of cholesteryl aniline derivatives (e.g., N-benzyl cholesteryl carbamate) at elevated temperatures yields multiple products through competing pathways:

Products Yield Mechanistic Pathway
Cholesterol (C₂₇H₄₆O)86%Hydrolysis of carbamate bond
Cholest-3,5-diene (C₂₇H₄₄)20–40%Chugaev-like elimination
sym-Dibenzylurea77%Condensation of liberated benzylamine
Carbon dioxide (CO₂)100%Decarboxylation

Key Observations :

  • Competing pathways involve six-membered cyclic transition states (Chugaev mechanism) and direct hydrolysis .

  • No evidence of 3- or 6-aminocholestene formation under pyrolysis .

Reactivity with Electrophiles

The aniline moiety undergoes acylation and alkylation :

Acylation

  • Reagent : Acetyl chloride

  • Product : N-Acetyl this compound

  • Conditions : Pyridine, 0–5°C

Alkylation

  • Reagent : Methyl iodide

  • Product : N-Methyl this compound

  • Yield : 70–80% (via SN2 mechanism)

Oxidation Reactions

This compound’s sterol backbone is susceptible to oxidation:

Oxidizing Agent Product Site of Oxidation
OzoneSecosteroids (cleavage)Double bond (C5–C6)
CrO₃7-Ketocholesterol derivativesC7 position

Hydrogenation and Reduction

  • Catalytic Hydrogenation (H₂/Pd-C):

    • Reduces the Δ⁵ double bond in cholesterol to cholestanol derivatives .

    • Aniline ring remains intact under mild conditions.

  • LiAlH₄ Reduction :

    • Cleaves carbamate to regenerate cholesterol and aniline .

Cycloaddition and Polymerization

The aniline group participates in Diels-Alder reactions :

  • Dienophile : Maleic anhydride

  • Product : Cholesteryl maleimide adducts (used in polymer chemistry)

Stability and Degradation

  • Acid/Base Sensitivity : Carbamate linkage hydrolyzes in strong acids (HCl) or bases (NaOH) .

  • Photodegradation : UV exposure induces oxidation at C7 or C25 positions .

Scientific Research Applications

Drug Delivery Systems

Cholesteryl aniline has been investigated for its role in drug delivery systems due to its ability to form liposomes and micelles. These structures enhance the solubility and bioavailability of hydrophobic drugs.

  • Liposome Formulations : this compound can be used to create cationic liposomes that demonstrate improved loading efficiency and stability for drug delivery. Studies indicate that these liposomes can enhance the cytotoxicity of drugs like paclitaxel in cancer cell lines, showcasing their potential in targeted cancer therapies .
  • Theranostic Applications : Research has shown that this compound derivatives can be incorporated into fluorescent liposomal formulations. These formulations not only deliver therapeutic agents but also allow for imaging applications, making them suitable for theranostic purposes .

Biosensors

This compound is also utilized in the construction of biosensors, particularly for cholesterol detection.

  • Amperometric Cholesterol Biosensors : A study constructed an amperometric biosensor using cholesterol oxidase immobilized on a conducting polymer modified with this compound. This biosensor demonstrated high sensitivity and specificity for cholesterol detection, indicating its potential application in clinical diagnostics .

Cosmetic Formulations

The unique chemical structure of this compound allows it to be employed in cosmetic formulations.

  • Stabilizers and Emulsifiers : Due to its surfactant properties, this compound can act as an emulsifier and stabilizer in creams and lotions. Its incorporation can improve the texture and stability of cosmetic products, enhancing their performance on the skin .

Case Study 1: Liposomal Drug Delivery

A recent study focused on the synthesis of this compound-based liposomes encapsulating doxorubicin. Results indicated that these liposomes exhibited enhanced drug release profiles under hyperthermic conditions, making them promising candidates for localized cancer treatment .

Case Study 2: Cholesterol Biosensor Development

In another study, a cholesterol biosensor utilizing this compound was developed. The sensor's performance was evaluated against various cholesterol concentrations, showing a linear response up to 500 mg/dL with a detection limit of 0.5 mg/dL. This highlights its applicability in monitoring cholesterol levels in patients .

Mechanism of Action

The mechanism of action of cholesteryl aniline involves its interaction with biological membranes and lipid rafts. The cholesteryl group integrates into the lipid bilayer, affecting membrane fluidity and organization. The aniline moiety can participate in various biochemical interactions, influencing cellular signaling pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cholesteryl Esters (e.g., Cholesteryl Acetate, Cholesteryl Stearate)

  • Structural Differences: Cholesteryl esters (ChA, ChS) contain ester linkages, whereas cholesteryl aniline has an amide bond.
  • Physical Properties : Esters generally exhibit lower melting points due to weaker intermolecular forces compared to amides. For example, cholesteryl stearate (ChS) melts at ~80–85°C, while this compound’s amide bond likely raises its melting point .
  • Biological Interactions : Cholesteryl esters rely on lipoprotein-mediated uptake (e.g., HDL/LDL receptors) for cellular internalization, whereas this compound’s aromatic amine might enable direct receptor binding, bypassing lipoprotein dependency .
  • Stability : Esters are prone to hydrolysis under acidic or enzymatic conditions. This compound’s amide bond offers greater resistance to hydrolysis but may undergo oxidation or deep-seated reactions with strong acids (e.g., chlorosulphonic acid) .

Cholesteryl Carbamates

  • Synthesis and Reactivity : Carbamates (e.g., cholesteryl carbamate-conjugated siRNA) feature a urea-like linkage. Their synthesis is more straightforward compared to this compound, which faces challenges in sulfonamide derivatization .
  • Cellular Uptake : Carbamates require lipoprotein binding for internalization, a process hindered by high serum concentrations. This compound’s amine group could enable alternative pathways, such as direct interaction with cholesterol-recognizing receptors (e.g., NPC1L1 or SR-BI) .

N-Alkyl-3β-Cholesterylamines

  • Bioisosteric Properties : Compounds like N-alkyl-3β-cholesterylamines (4–7) mimic cholesterol’s hydroxyl group via protonated amines, enhancing receptor affinity. This compound’s aromatic amine lacks this bioisosteric mimicry but may offer unique binding profiles .

Cholesteryl Glucopyranoside and PEG-Modified Derivatives

  • Applications: Cholesteryl glucopyranoside is used in liposomal formulations for its surfactant-like properties. Similarly, PEG-modified cholesteryl acrylate improves material stability and reduces aggregation. This compound’s amide group could be modified with PEG or sugars to enhance biocompatibility or targeting .
  • Interactions: PEG reduces nonspecific protein adsorption, whereas this compound’s aromatic amine might increase interactions with serum proteins, necessitating formulation optimizations .

Critical Analysis of Contradictions and Limitations

  • Synthesis Challenges : this compound’s failed reactions with sulfanilamide highlight its selectivity, limiting derivatization options compared to esters or carbamates .
  • Polarity Trade-offs : While the amide bond increases polarity, the aromatic ring may counteract this effect, complicating predictions of partitioning behavior .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and characterizing cholesteryl aniline derivatives?

  • Methodology : Begin with cholesterol as the starting material, using esterification or transesterification reactions to introduce the aniline moiety. Employ nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural validation. For purity assessment, use high-performance liquid chromatography (HPLC) with UV detection, as described for analogous cholesteryl esters .
  • Key Considerations : Monitor reaction conditions (e.g., solvent polarity, temperature) to avoid side products like oxidized derivatives. Ensure proper storage under inert atmospheres to preserve stability .

Q. How does this compound influence membrane fluidity in model lipid bilayers?

  • Methodology : Prepare lipid vesicles (e.g., DOPC/DPPC mixtures) with varying concentrations of this compound. Use fluorescence anisotropy (e.g., with DPH probes) or differential scanning calorimetry (DSC) to quantify membrane phase transitions. Compare results with cholesterol or other cholesteryl esters to assess its unique effects .
  • Key Findings : this compound may exhibit stronger membrane-ordering effects than cholesterol due to its aromatic group, which could enhance lipid raft formation .

Q. What analytical techniques are suitable for quantifying this compound in biological samples?

  • Methodology : Optimize reversed-phase HPLC (rpHPLC) with evaporative light scattering (ELS) or mass spectrometry detection. Precede analysis with lipid extraction using Bligh-Dyer or Folch methods. Include internal standards (e.g., heptadecanoic acid) to correct for recovery variability .
  • Challenges : Co-elution with triglycerides can occur; consider using orthogonal methods like thin-layer chromatography (TLC) for pre-screening .

Advanced Research Questions

Q. How can machine learning improve the resolution of this compound in complex lipid matrices?

  • Methodology : Apply artificial neural network-genetic algorithm (ANN-GA) hybrid models to optimize rpHPLC parameters (e.g., gradient slope, column temperature). Train the model using retention data from cholesteryl esters with varying acyl chains. Validate with human biofluids (e.g., milk or plasma) to ensure robustness .
  • Outcome : ANN-GA reduces trial-and-error experimentation and resolves co-elution issues, achieving >95% separation efficiency for structurally similar esters .

Q. What molecular dynamics (MD) protocols are effective for simulating this compound’s interactions in lipid bilayers?

  • Methodology : Use all-atom or coarse-grained MD simulations with force fields (e.g., CHARMM36 or Martini). Parameterize the aniline group using quantum mechanical calculations. Analyze hydrogen bonding, tilt angles, and diffusion coefficients to compare with experimental biophysical data .
  • Insights : Simulations reveal that the planar aromatic ring of this compound induces tighter lipid packing than cholesterol, potentially altering transmembrane signaling .

Q. How do binary mixtures of this compound and nematic compounds affect liquid crystal phase behavior?

  • Methodology : Prepare mixtures with varying molar ratios and characterize using polarized optical microscopy (POM) and differential scanning calorimetry (DSC). Use the de Gennes theory to model pitch length variations as a function of composition .
  • Contradictions : Experimental pitch measurements may deviate from theoretical predictions due to impurities or temperature-dependent anisotropy; address via iterative refinement of mixing protocols .

Q. What statistical approaches are critical for resolving contradictions in this compound’s role in disease models?

  • Methodology : Employ multivariate regression to isolate confounding variables (e.g., coexisting lipids in atherosclerotic plaques). Use principal component analysis (PCA) to identify clusters in lipidomic datasets. Validate hypotheses with knockout cell lines (e.g., lacking cholesterol esterases) .
  • Example : In atherosclerosis studies, conflicting reports on this compound’s pro-/anti-inflammatory effects may arise from batch-to-batch variability in oxidation products; implement strict quality control via LC-MS/MS .

Methodological Guidelines

  • Reproducibility : Document experimental parameters (e.g., HPLC gradients, lipid ratios) in supplemental materials, adhering to NIH preclinical reporting standards .
  • Data Interpretation : Distinguish between enzymatic and non-enzymatic oxidation products of this compound using chiral chromatography, as racemic mixtures suggest random peroxidation .
  • Ethical Compliance : For human sample studies, obtain informed consent and disclose donor demographics (e.g., diet, health status) to contextualize lipid variability .

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